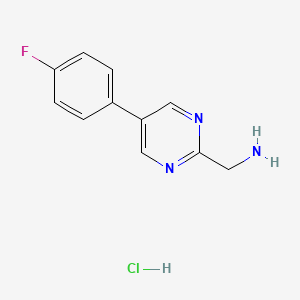

(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a fluorophenyl group attached to a pyrimidine ring, with a methanamine group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine ring.

Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrimidine ring contributes to its overall stability and reactivity. The methanamine group may facilitate its interaction with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

- **(4-Fluorophenyl)pyrimidin-2-YL)methanamine

- **(5-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride

- **(5-(4-Bromophenyl)pyrimidin-2-YL)methanamine hydrochloride

Uniqueness

(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Biological Activity

(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : 4-Fluorobenzaldehyde and pyrimidine derivatives.

- Reactions : The reaction may involve nucleophilic substitution or reductive amination, often optimized for yield and purity .

- Purification : Crystallization or chromatography techniques are commonly employed to isolate the final product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1 below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

| Pseudomonas aeruginosa | 32.0 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against Candida albicans with an MIC of 20 µg/mL, suggesting potential applications in treating fungal infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations from SAR studies include:

- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Pyrimidine Core : Variations in the pyrimidine moiety can lead to different biological profiles, indicating that subtle structural changes can significantly impact activity .

Case Studies

- Study on Antimicrobial Efficacy : A research group investigated the efficacy of this compound against a panel of clinical isolates. The findings revealed that derivatives of this compound exhibited enhanced activity compared to standard antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

- Evaluation in Animal Models : In vivo studies demonstrated that administration of this compound resulted in a significant reduction in bacterial load in infected models, further supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (5-(4-fluorophenyl)pyrimidin-2-yl)methanamine hydrochloride, and what intermediates are critical for its purity?

- Methodological Answer : The synthesis typically involves multi-step routes starting with fluorophenyl-substituted pyrimidine precursors. Key intermediates include halogenated pyrimidines (e.g., 4-chloro-5-fluoro-pyrimidine derivatives) , which undergo nucleophilic substitution or cross-coupling reactions. For example, amination of a chloropyrimidine intermediate with a protected methanamine group, followed by deprotection and HCl salt formation, is a standard approach. Purity is ensured via recrystallization or chromatography, with intermediates verified by LC-MS and NMR .

Q. How is the structural identity of this compound confirmed in academic settings?

- Methodological Answer : X-ray crystallography using programs like SHELXL resolves the crystal structure, while spectroscopic methods (e.g., 1H/13C NMR, FT-IR) confirm functional groups. Mass spectrometry (HRMS) validates molecular weight, and elemental analysis ensures stoichiometric HCl incorporation. Impurity profiling via HPLC (e.g., using C18 columns with UV detection at 254 nm) identifies byproducts like unreacted halopyrimidines .

Q. What analytical techniques are prioritized for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) are conducted, with degradation monitored via HPLC-UV. Forced degradation (acid/base/oxidative stress) identifies labile sites, such as the fluorophenyl-pyrimidine bond. Solid-state stability is assessed using differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives of this compound?

- Methodological Answer : Systematic modifications at the pyrimidine 2-position (e.g., replacing methanamine with bulkier amines) or fluorophenyl 4-position (e.g., substituting F with Cl/CF3) are synthesized and tested. Biological assays (e.g., enzyme inhibition, cellular uptake) paired with computational docking (AutoDock Vina) identify critical binding interactions. For example, highlights pyrimidine derivatives with enhanced antimicrobial activity via lipophilicity adjustments .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, compound solubility). To address this:

- Standardize assay conditions (e.g., uniform DMSO concentrations, serum-free media).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).

- Validate results with structural analogs (e.g., ’s SAR approach) .

- Apply meta-analysis to aggregate data from multiple studies, adjusting for confounding variables .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time, identifying stable binding conformations. Density Functional Theory (DFT) calculates electrostatic potential maps to predict reactive sites. For CYP enzyme targets (e.g., CYP5122A1 in ), docking studies prioritize derivatives with improved hydrophobic packing near the heme group .

Q. What strategies improve yield in large-scale synthesis while minimizing hazardous byproducts?

- Methodological Answer :

- Replace toxic reagents (e.g., thionyl chloride) with greener alternatives (e.g., HCl gas for salt formation).

- Optimize reaction parameters (e.g., microwave-assisted synthesis reduces time/temperature).

- Implement flow chemistry for safer handling of intermediates.

- Waste streams containing halogens (e.g., F, Cl) are treated via neutralization or specialized biodegradation .

Properties

Molecular Formula |

C11H11ClFN3 |

|---|---|

Molecular Weight |

239.67 g/mol |

IUPAC Name |

[5-(4-fluorophenyl)pyrimidin-2-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C11H10FN3.ClH/c12-10-3-1-8(2-4-10)9-6-14-11(5-13)15-7-9;/h1-4,6-7H,5,13H2;1H |

InChI Key |

ZQEJZVNSLNTMGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)CN)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.